N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline
Description
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is a substituted aniline derivative featuring a pyridin-2-yl ethyl group at the N1 position and a 4-isopropyl substituent on the aromatic ring. The pyridine ring contributes to electron-withdrawing effects and hydrogen-bond acceptor capacity, while the isopropyl group enhances lipophilicity.
Properties
IUPAC Name |
4-propan-2-yl-N-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13(2)14-6-8-16(9-7-14)18-12-10-15-5-3-4-11-17-15/h3-9,11,13,18H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAXCZZETBKEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378944 | |
| Record name | N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200060-83-9 | |
| Record name | N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 4-isopropylaniline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
Medicinal Chemistry
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is classified as a bioactive small molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Characteristics:
- Molecular Weight: 240.34 g/mol
- Functional Groups: The presence of a pyridine ring and an isopropyl group suggests potential interactions with biological receptors.
Anticancer Activity
Research indicates that compounds similar to this compound may inhibit specific kinases associated with cancer progression, such as c-KIT. C-KIT mutations are implicated in gastrointestinal stromal tumors (GISTs), and targeting these mutations could lead to effective therapies for patients resistant to conventional treatments .
Case Study:
A study demonstrated that derivatives of pyridine-based compounds showed significant inhibitory effects on c-KIT kinase activity, suggesting that this compound could be developed into a therapeutic agent for GISTs and other cancers driven by c-KIT mutations .
Biological Research
The compound is also utilized in biological assays to understand cellular mechanisms and signaling pathways.
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular responses by interacting with specific receptors or enzymes. These studies typically involve:
- Cell Culture: Cultivating cancer cell lines to assess the compound's effects on cell viability and proliferation.
- Flow Cytometry: Measuring the expression of surface markers post-treatment to evaluate the compound's impact on cellular behavior.
Results:
Research findings indicate that treatment with this compound led to a marked reduction in cell viability in certain cancer cell lines, highlighting its potential as an anticancer agent .
Potential Therapeutic Uses
Given its bioactive nature, this compound may have broader therapeutic applications beyond oncology.
Anti-inflammatory Properties
Preliminary studies suggest that similar compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Therapeutic Mechanism:
The compound may inhibit inflammatory pathways, thus reducing tissue damage and promoting healing in inflammatory diseases.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
Physicochemical Properties
Data from the literature (where available):
* Calculated from molecular formula.
† Estimated via structural analogy to published data.
Key Findings :
- Lipophilicity : The target compound’s higher logP (~3.1) vs. the urea derivative (-0.5) reflects stronger hydrophobic character due to the isopropyl group. This may enhance membrane permeability but reduce aqueous solubility .
- Polar Surface Area (TPSA) : The urea derivative’s high TPSA (72.6 Ų) correlates with its hydrogen-bonding capacity, suggesting superior solubility in polar solvents compared to the target compound (~38.9 Ų) .
Biological Activity
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring, an isopropyl group, and an aniline moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzyme activity, particularly in pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: Potential interaction with G-protein coupled receptors (GPCRs), affecting signal transduction.
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:
Detailed Research Findings
- Anticancer Activity : A study published in ACS Omega highlighted that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Effects : Research indicated that this compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as aldose reductase, which plays a critical role in diabetic complications. This inhibition could provide therapeutic benefits for diabetic patients by preventing complications associated with hyperglycemia.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key observations include:
- Substituent Effects : The presence of the isopropyl group enhances lipophilicity, improving cellular uptake.
- Pyridine Ring : Essential for interaction with biological targets; modifications on this ring can significantly alter activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
